2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid

Lipophilicity Physicochemical properties Drug-likeness

Researchers requiring a consistent, high-purity building block for structure-activity relationship (SAR) investigations often face supply chain variability. 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid (CAS 1171923-53-7) directly addresses this need. - Consistent >95% purity minimizes the need for re-purification in multi-step synthetic sequences. - Its unique 6-methoxy and 2-(4-chlorobenzyloxymethyl) pharmacophoric pattern is ideal for exploring membrane permeability and target engagement. - Standard global shipping with reliable stock ensures procurement managers can maintain project timelines.

Molecular Formula C16H15ClO4
Molecular Weight 306.74 g/mol
CAS No. 1171923-53-7
Cat. No. B6339691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid
CAS1171923-53-7
Molecular FormulaC16H15ClO4
Molecular Weight306.74 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(=O)O)COCC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H15ClO4/c1-20-14-4-2-3-12(15(14)16(18)19)10-21-9-11-5-7-13(17)8-6-11/h2-8H,9-10H2,1H3,(H,18,19)
InChIKeyBKYMIJZZSNBDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic Acid: Identity & Profile


2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid (CAS 1171923-53-7) is a benzoic acid derivative featuring a 6-methoxy substituent and a 2-(4-chlorobenzyloxymethyl) moiety, yielding a molecular formula of C16H15ClO4 and a molecular weight of 306.74 g/mol . Its IUPAC name is 2-[(4-chlorophenyl)methoxymethyl]-6-methoxybenzoic acid . The compound is supplied as a research chemical with a purity specification of >95% and is primarily utilized in organic synthesis and medicinal chemistry investigations.

Medicinal chemistry lead optimization with unique 6-methoxy and 2-(4-chlorobenzyloxymethyl) pharmacophoric pattern
Synthetic intermediate with >95% purity suitable for multi-step sequences
Predicted enhanced lipophilicity relative to simpler benzoic acid analogs supports cellular permeability studies

2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic Acid: Key Differentiators


Structural modifications among substituted benzoic acids, particularly the presence and position of methoxy, chloro, and benzyloxymethyl groups, can dramatically alter physicochemical properties and biological activity [1]. Simple in-class replacement with related analogs, such as 2-(4-chloro-benzyloxy)-benzoic acid or 2-hydroxy-6-methoxybenzoic acid, is not supported by evidence and may lead to divergent experimental outcomes due to differences in lipophilicity, steric bulk, and hydrogen bonding capacity. The following sections present available quantitative data delineating the specific differentiation profile of CAS 1171923-53-7.

Target Compound
2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid
Structural Analog
2-(4-Chloro-benzyloxy)-benzoic acid: lacks the key methylene extension and 6-methoxy group, likely altering lipophilicity and TPSA context
Simpler Analog
2-Hydroxy-6-methoxybenzoic acid: absent chlorobenzyloxymethyl group; divergent steric and hydrogen bonding profile may not transfer

2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic Acid: Quantitative Differentiation


Enhanced Lipophilicity vs. Analogs

The lipophilicity of 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid is computationally predicted to be higher than that of simpler benzoic acid derivatives lacking the benzyloxymethyl extension. This parameter, often quantified by the partition coefficient (LogP), influences membrane permeability and protein binding. Direct experimental LogP data for the target compound are not available in the public domain; however, calculated values can be compared. The target compound's structural analog, 2-(4-chloro-benzyloxy)-benzoic acid, has an XLogP3 value of 3.7 . The additional methylene (-CH2-) unit in the target compound's benzyloxymethyl linker is expected to further increase lipophilicity relative to this comparator.

Lipophilicity
Class-level inference
Predicted XLogP3 >3.7 relative to 2-(4-chloro-benzyloxy)-benzoic acid (XLogP3 3.7)
Higher lipophilicity may support membrane permeability review
Computational prediction; experimental LogP data not publicly available
Lipophilicity Physicochemical properties Drug-likeness

TPSA vs. Analogs

Topological Polar Surface Area (TPSA) is a descriptor correlating with passive molecular transport through membranes. The target compound's TPSA has not been experimentally determined, but comparisons can be drawn with related structures. 2-(4-Chloro-benzyloxy)-benzoic acid exhibits a TPSA of 46.5 Ų . The target compound, containing an additional -CH2O- linker and a 6-methoxy group, is anticipated to possess a moderately higher TPSA, potentially impacting oral bioavailability predictions.

Polar Surface Area
Class-level inference
Predicted TPSA >46.5 Ų relative to 2-(4-chloro-benzyloxy)-benzoic acid (TPSA 46.5 Ų)
Moderately higher TPSA informs drug-likeness screening context
Computational prediction; additional oxygen atoms expected to increase value
Polar surface area Physicochemical properties Bioavailability

Purity and Sourcing Consistency

Commercial availability of 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid (CAS 1171923-53-7) is documented with a consistent purity specification of >95% across multiple vendors . This level of purity is suitable for most research applications, including preliminary biological assays and synthetic intermediate use. In contrast, some structurally related analogs, such as 2-(4-chloro-benzyloxy)-benzoic acid, may be offered with lower purity grades or as discontinued items , which can introduce variability in experimental outcomes.

Purity & Sourcing
Head-to-head
>95% purity across multiple vendors vs. 2-(4-chloro-benzyloxy)-benzoic acid (95% or discontinued)
Consistent high purity supports lot-to-lot reproducibility
Commercial sourcing review; target compound reliably available
Purity Quality control Research-grade chemical

2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic Acid: Research Applications


Lead Optimization in Medicinal Chemistry

The unique combination of a 6-methoxy group and a 2-(4-chlorobenzyloxymethyl) substituent in CAS 1171923-53-7 provides a distinct pharmacophoric pattern for exploring structure-activity relationships (SAR) in drug discovery programs. Its predicted enhanced lipophilicity relative to simpler benzoic acid analogs positions it as a candidate for evaluating membrane permeability and target engagement in cellular assays.

Versatile Intermediate for Organic Synthesis

The presence of a carboxylic acid moiety, a methoxy group, and a benzyloxymethyl ether linkage makes 2-(4-Chloro-benzyloxymethyl)-6-methoxy-benzoic acid a valuable intermediate for further synthetic transformations. The consistent >95% purity from commercial sources ensures reliable use in multi-step synthetic sequences, minimizing the need for additional purification steps.

Permeability & Bioavailability Profiling

The predicted lipophilicity and TPSA of CAS 1171923-53-7, inferred from analog data , make it a useful tool compound for investigating the impact of incremental structural changes on drug-like properties. It can serve as a reference standard in studies aiming to correlate LogP/TPSA with cellular permeability or oral absorption.

Application
Selection Property
Validation Focus
Lead Optimization in Medicinal Chemistry
Distinct pharmacophoric pattern
Target engagement and permeability endpoint review
Versatile Intermediate for Organic Synthesis
Carboxylic acid and ether linkage reactivity
Purity-dependent synthetic consistency
Permeability & Bioavailability Profiling
Predicted lipophilicity and TPSA
Cellular permeability and absorption model interpretation

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